2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, methoxy groups, and an acetamido group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves multiple steps, including bromination, acylation, and condensation reactions. One common method involves the bromination of a suitable precursor compound using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The resulting dibromo compound is then subjected to acylation with 3,4,5-trimethoxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl benzoate
- 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 4-methoxybenzoate
Uniqueness
The uniqueness of 2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of multiple bromine atoms and methoxy groups makes it particularly versatile for various chemical transformations and research purposes.
Properties
Molecular Formula |
C29H30Br2N2O7 |
---|---|
Molecular Weight |
678.4 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(Z)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H30Br2N2O7/c1-16(2)21-8-7-17(3)9-23(21)39-15-26(34)33-32-14-19-10-20(30)13-22(31)27(19)40-29(35)18-11-24(36-4)28(38-6)25(12-18)37-5/h7-14,16H,15H2,1-6H3,(H,33,34)/b32-14- |
InChI Key |
HEAQIHMBPBMLFX-LPEPFOFCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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